Methyl 2-pyridin-2-ylsulfanylacetate
Description
Methyl 2-pyridin-2-ylsulfanylacetate is a heterocyclic organic compound featuring a pyridine ring linked via a sulfur atom to an acetic acid methyl ester group. Its structure combines a nitrogen-containing aromatic system (pyridine) with a thioether (-S-) and ester (-COOCH₃) functional group.
Properties
IUPAC Name |
methyl 2-pyridin-2-ylsulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)6-12-7-4-2-3-5-9-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJTXIQQCPXCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-pyridin-2-ylsulfanylacetate can be synthesized through a multi-step process. One common method involves the reaction of pyridin-2-ylsulfanylacetic acid with methanol in the presence of sodium hydroxide. The reaction is typically carried out at room temperature for about 45 minutes, followed by acidification to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-pyridin-2-ylsulfanylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various esters or amides .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, methyl 2-pyridin-2-ylsulfanylacetate serves as an intermediate for producing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
Biology
Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. Studies have demonstrated its ability to inhibit bacterial growth and reduce inflammation in biological models.
Medicine
The compound is currently under investigation for its potential as a drug candidate. Preliminary studies suggest that it may interact with specific molecular targets, modulating biochemical pathways associated with disease processes.
Industrial Applications
In an industrial context, this compound is utilized in the production of specialty chemicals and as a precursor for synthesizing various pharmaceuticals. Its role as a versatile building block aids in the development of new compounds with desired therapeutic effects.
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Intermediate in organic synthesis | Useful in producing complex molecules |
| Biology | Antimicrobial and anti-inflammatory | Inhibits bacterial growth; reduces inflammation |
| Medicine | Potential drug candidate | Modulates biochemical pathways; ongoing research |
| Industry | Production of specialty chemicals | Valuable precursor for pharmaceuticals |
Case Studies
-
Antimicrobial Activity Study :
- In vitro tests showed that this compound effectively inhibited several bacterial strains, demonstrating significant antimicrobial properties.
-
Anti-inflammatory Model :
- In animal models of inflammation, administration of this compound resulted in decreased swelling and pain, correlating with reduced levels of pro-inflammatory cytokines.
-
Drug Development Research :
- Ongoing studies are exploring the compound's efficacy as a potential treatment for various diseases, including its effects on cancer cell lines.
Mechanism of Action
The mechanism of action of Methyl 2-pyridin-2-ylsulfanylacetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s analogs differ primarily in substituents on the pyridine ring and modifications to the sulfur-containing side chain. Key examples include:
a) Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate (CAS 142274-37-1)
- Molecular Formula: C₉H₈F₃NO₃S
- Molar Mass : 251.23 g/mol
- Key Features: A sulfonyl (-SO₂-) group replaces the thioether (-S-), and a trifluoromethyl (-CF₃) group is added to the pyridine ring. The sulfonyl group increases electron-withdrawing effects, enhancing stability and altering coordination preferences compared to the thioether in the target compound.
b) Methyl [(3-nitropyridin-2-yl)sulfanyl]acetate (CAS 477716-65-7)
- Molecular Formula : C₈H₈N₂O₄S
- Molar Mass : 228.23 g/mol
- Key Features: A nitro (-NO₂) group at the pyridine’s 3-position introduces strong electron-withdrawing effects, which may reduce nucleophilic reactivity at the sulfur atom compared to the unsubstituted target compound. This substitution could also influence redox properties and stability .
c) 2-(Pyridin-2-ylthio)acetic Acid
- Molecular Formula: C₇H₇NO₂S (acid form)
- Key Features: The free carboxylic acid (-COOH) group replaces the methyl ester. This increases polarity and hydrogen-bonding capacity, making it more soluble in aqueous solutions than the ester derivative. The acid form is explicitly noted for its role as a multidentate ligand in metal-organic frameworks .
Physicochemical and Coordination Properties
| Property | Methyl 2-pyridin-2-ylsulfanylacetate (Target) | Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate | Methyl [(3-nitropyridin-2-yl)sulfanyl]acetate | 2-(Pyridin-2-ylthio)acetic Acid |
|---|---|---|---|---|
| Functional Groups | Thioether (-S-), ester (-COOCH₃) | Sulfonyl (-SO₂-), ester (-COOCH₃), -CF₃ | Thioether (-S-), ester (-COOCH₃), -NO₂ | Thioether (-S-), carboxylic acid |
| Electronic Effects | Moderate electron donation (thioether) | Strong electron withdrawal (sulfonyl, -CF₃) | Strong electron withdrawal (-NO₂) | Moderate electron donation |
| Solubility | Likely organic-soluble (ester group) | Enhanced lipophilicity (-CF₃) | Reduced nucleophilicity (-NO₂) | Aqueous-soluble (acid group) |
| Coordination Modes | S and N donors (ambidentate ligand) | Sulfonyl group may reduce S donor ability | Nitro group may compete for metal binding | S and N donors (multidentate) |
Biological Activity
Methyl 2-pyridin-2-ylsulfanylacetate (CAS Number: 114086-04-3) is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and relevant case studies, supported by detailed research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the molecular formula C₈H₉NO₂S. It features a pyridine ring with a sulfanylacetate group, which contributes to its unique reactivity and biological properties. The compound can be synthesized through various methods, including the reaction of pyridin-2-ylsulfanylacetic acid with methanol in the presence of sodium hydroxide, typically at room temperature for about 45 minutes.
Biological Activity
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Klebsiella pneumoniae | 14 | 64 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
2. Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory effects. In a study assessing various compounds' ability to inhibit pro-inflammatory cytokines, this compound demonstrated a notable reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in cell cultures treated with lipopolysaccharides (LPS) . The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in mediating inflammatory responses.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity and modulating various biochemical pathways. This interaction is critical for both its antimicrobial and anti-inflammatory effects .
Case Studies
Case Study 1: Anticancer Potential
In a related study focusing on pyridine derivatives, compounds similar to this compound were evaluated for antiproliferative activity against several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Compounds exhibited IC₅₀ values ranging from 3.64 µM to 19.34 µM, suggesting a promising anticancer potential that warrants further investigation into their mechanisms of action and therapeutic applications .
Case Study 2: Synergistic Effects
Another study explored the synergistic effects of this compound when combined with conventional antibiotics against resistant bacterial strains. The combination therapy showed enhanced efficacy, leading to lower MIC values than those observed with individual treatments. This finding highlights the potential of this compound in overcoming antibiotic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
